molecular formula C6H4BrN3 B11899154 6-Amino-5-bromopicolinonitrile CAS No. 1314974-91-8

6-Amino-5-bromopicolinonitrile

Cat. No.: B11899154
CAS No.: 1314974-91-8
M. Wt: 198.02 g/mol
InChI Key: GXAKQAILALAUHT-UHFFFAOYSA-N
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Description

6-Amino-5-bromopicolinonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of picolinonitrile, featuring an amino group at the 6th position and a bromine atom at the 5th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-bromopicolinonitrile typically involves the bromination of 6-Aminopyridine-2-carbonitrile. One common method includes dissolving 6-Aminopyridine-2-carbonitrile in glacial acetic acid, followed by the addition of bromine in glacial acetic acid. The reaction is carried out at room temperature, and the product is isolated by precipitation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-bromopicolinonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-Amino-5-bromopicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-bromopicolinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The amino and bromine groups on the pyridine ring may play a crucial role in these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-bromopicolinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

6-amino-5-bromopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-2-1-4(3-8)10-6(5)9/h1-2H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAKQAILALAUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716955
Record name 6-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314974-91-8
Record name 6-Amino-5-bromopyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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